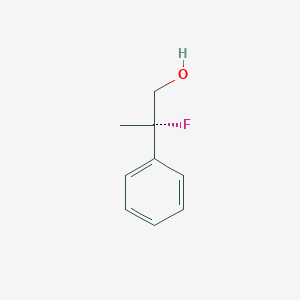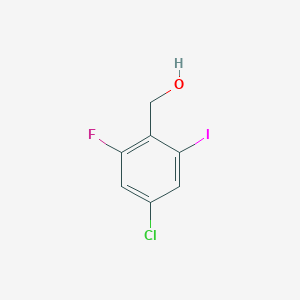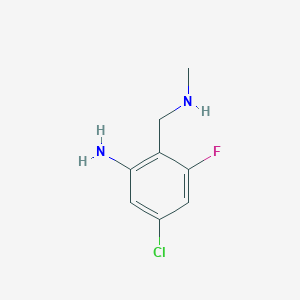
(S)-2-Fluoro-2-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Fluoro-2-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11FO It is characterized by the presence of a fluorine atom attached to the second carbon of a propanol chain, which is also bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-2-phenylpropan-1-ol typically involves the enantioselective reduction of 2-fluoro-2-phenylpropanone. One common method is the asymmetric reduction using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can achieve high enantioselectivity in the reduction process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, under controlled conditions to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoro-2-phenylpropanone.
Reduction: The compound can be further reduced to form 2-fluoro-2-phenylpropan-1-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol.
Major Products
Oxidation: 2-Fluoro-2-phenylpropanone.
Reduction: 2-Fluoro-2-phenylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Fluoro-2-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-2-phenylpropan-1-ol depends on its specific application. In pharmaceutical research, it may act as an intermediate that undergoes further chemical transformations to yield active compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, such as enzymes or receptors, by altering electronic properties and steric effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-phenylpropan-1-ol: The racemic mixture of the compound.
2-Fluoro-2-phenylpropan-1-amine: The amine derivative.
2-Fluoro-2-phenylpropanone: The ketone derivative.
Uniqueness
(S)-2-Fluoro-2-phenylpropan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The enantiomeric purity of the compound is crucial in applications where chirality plays a role in the efficacy and safety of pharmaceuticals.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m1/s1 |
InChI Key |
SNILNSRRYODOMT-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](CO)(C1=CC=CC=C1)F |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)

![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)

![4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B12974940.png)






